4-(4-bromo-2-fluorobenzyl)-2-(4-ethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide 4-(4-bromo-2-fluorobenzyl)-2-(4-ethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
Brand Name: Vulcanchem
CAS No.: 933211-63-3
VCID: VC8323669
InChI: InChI=1S/C22H18BrFN2O3S/c1-2-15-7-11-18(12-8-15)26-22(27)25(14-16-9-10-17(23)13-19(16)24)20-5-3-4-6-21(20)30(26,28)29/h3-13H,2,14H2,1H3
SMILES: CCC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=C(C=C(C=C4)Br)F
Molecular Formula: C22H18BrFN2O3S
Molecular Weight: 489.4 g/mol

4-(4-bromo-2-fluorobenzyl)-2-(4-ethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

CAS No.: 933211-63-3

Cat. No.: VC8323669

Molecular Formula: C22H18BrFN2O3S

Molecular Weight: 489.4 g/mol

* For research use only. Not for human or veterinary use.

4-(4-bromo-2-fluorobenzyl)-2-(4-ethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide - 933211-63-3

Specification

CAS No. 933211-63-3
Molecular Formula C22H18BrFN2O3S
Molecular Weight 489.4 g/mol
IUPAC Name 4-[(4-bromo-2-fluorophenyl)methyl]-2-(4-ethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Standard InChI InChI=1S/C22H18BrFN2O3S/c1-2-15-7-11-18(12-8-15)26-22(27)25(14-16-9-10-17(23)13-19(16)24)20-5-3-4-6-21(20)30(26,28)29/h3-13H,2,14H2,1H3
Standard InChI Key XHKSFWYXROXNNT-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=C(C=C(C=C4)Br)F
Canonical SMILES CCC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=C(C=C(C=C4)Br)F

Introduction

Synthesis

The synthesis of benzothiadiazine derivatives typically involves cyclization reactions that integrate sulfur and nitrogen atoms into an aromatic framework. While specific synthesis data for this compound is unavailable in the provided results, general methodologies include:

  • Starting Materials:

    • Aromatic amines or hydrazines.

    • Sulfur-containing reagents like sulfur dioxide or sulfonamides.

  • Cyclization Reaction:

    • Cyclization of intermediate compounds under acidic or basic conditions to form the benzothiadiazine ring system.

  • Functionalization:

    • Introduction of bromine and fluorine substituents via halogenation reactions.

    • Coupling reactions to attach the ethylphenyl group.

Pharmacological Relevance

Benzothiadiazine derivatives are known for their pharmacological activities, including:

  • Antihypertensive Agents: Many benzothiadiazines act as diuretics by inhibiting sodium-chloride symporters in renal tubules.

  • Antimicrobial Activity: Structural analogs have shown activity against bacterial and fungal strains due to their ability to disrupt cellular processes.

Material Science Applications

Due to their electronic properties (from halogen substituents), derivatives like this compound may find uses in:

  • Organic semiconductors.

  • Light-emitting diodes (LEDs).

Analytical Characterization

To confirm the structure and purity of such compounds, researchers typically employ:

TechniquePurpose
NMR SpectroscopyDetermines chemical shifts and confirms structure.
Mass SpectrometryConfirms molecular weight and fragmentation pattern.
IR SpectroscopyIdentifies functional groups like SO₂ and NH groups.
X-ray CrystallographyProvides precise 3D structural information.

Examples:

  • Antimicrobial Agents: Studies on structurally similar compounds have shown efficacy against drug-resistant pathogens by targeting bacterial enzymes .

  • Anticancer Potential: Some derivatives inhibit cell proliferation by interfering with DNA replication or metabolic pathways .

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